molecular formula C10H12F2O B170051 1-Butoxy-3,5-difluorobenzene CAS No. 123843-64-1

1-Butoxy-3,5-difluorobenzene

Cat. No. B170051
M. Wt: 186.2 g/mol
InChI Key: DXOWXCOJMHANEP-UHFFFAOYSA-N
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Description

1-Butoxy-3,5-difluorobenzene is a chemical compound with the molecular formula C10H12F2O . It has a molecular weight of 186.198 g/mol .


Synthesis Analysis

The synthesis of 1-Butoxy-3,5-difluorobenzene could potentially involve electrophilic aromatic substitution . A continuous-flow double diazotization method has been reported for the synthesis of m-difluorobenzene, which could be a similar process for 1-Butoxy-3,5-difluorobenzene .


Molecular Structure Analysis

The molecular structure of 1-Butoxy-3,5-difluorobenzene consists of a benzene ring with two fluorine atoms and a butoxy group attached .

Scientific Research Applications

Synthesis and Catalysis

Ultrasound-Assisted Synthesis : 1-Butoxy-4-nitrobenzene, closely related to 1-Butoxy-3,5-difluorobenzene, was synthesized using ultrasound-assisted organic solvent conditions, catalyzed by a new multi-site phase-transfer catalyst. This approach notably enhanced the reaction's efficiency compared to traditional methods without ultrasound (Harikumar & Rajendran, 2014).

Materials and Chemical Properties

Intermolecular Interactions and Crystal Structure : Studies have revealed the nuanced intermolecular interactions in similar fluoroaromatic compounds like 1,2,3,5-tetrafluorobenzene, highlighting the role of C–H⋯F–C hydrogen bonding and short F⋯F separations in determining the crystal structure. These findings underscore the complex interaction forces in such molecules, which could be pertinent to 1-Butoxy-3,5-difluorobenzene as well (Thakur et al., 2010).

Energy Storage and Battery Technology

Overcharge Protection in Batteries : Compounds like 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB), structurally related to 1-Butoxy-3,5-difluorobenzene, have been explored for their potential in enhancing the safety of lithium-ion batteries through overcharge protection. Such additives can prevent battery overcharge by acting as redox shuttles, stabilizing the energy storage system (Zhang et al., 2010).

Environmental and Biodegradation Studies

Biodegradation of Fluoroaromatic Compounds : Research has delved into the biodegradation of difluorobenzenes, compounds related to 1-Butoxy-3,5-difluorobenzene, assessing the microbial degradation capabilities of specific bacterial strains. Understanding the biodegradation pathways of such compounds is crucial for evaluating their environmental impact and potential bioremediation strategies (Moreira et al., 2009).

Safety And Hazards

The safety data sheet for 1-Butoxy-3,5-difluorobenzene indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation .

properties

IUPAC Name

1-butoxy-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-2-3-4-13-10-6-8(11)5-9(12)7-10/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOWXCOJMHANEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597351
Record name 1-Butoxy-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butoxy-3,5-difluorobenzene

CAS RN

123843-64-1
Record name 1-Butoxy-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-bromobutane (11.0 g, 0.08 mol) in acetone (30 ml) was added dropwise to a stirred, refluxing mixture of 3,5-difluorophenol (9.1 g, 0.07 mol) and potassium carbonate (30 g, 0.2 mol) in acetone (200 ml). The stirred mixture was heated under reflux for 24 h (glc analysis revealed absence of starting material). The product was extracted into ether (twice), and the combined ethereal extracts were washed with water, 5% sodium hydroxide, water and dried (MgSO4). Most of the solvent was removed in vacuo, and after the removal of the final amount of solvent and the excess of 1-bromobutane at atmospheric pressure, the residue was distilled to yield a colourless liquid.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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